molecular formula C8H8BrNO3 B2714536 1-Bromo-2-methoxy-4-methyl-3-nitrobenzene CAS No. 1805469-84-4

1-Bromo-2-methoxy-4-methyl-3-nitrobenzene

Cat. No.: B2714536
CAS No.: 1805469-84-4
M. Wt: 246.06
InChI Key: ACAOIEWKLJOSPX-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-4-methyl-3-nitrobenzene is an aromatic compound with the molecular formula C8H8BrNO3 It is characterized by the presence of a bromine atom, a methoxy group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-methoxy-4-methyl-3-nitrobenzene typically involves multiple steps. One common method includes the bromination of 4-methoxy-2-methyl-3-nitrotoluene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride. The nitration of 4-bromo-2-methoxytoluene can also be achieved using a mixture of nitric acid and sulfuric acid .

Industrial production methods often involve similar multi-step processes, optimized for large-scale synthesis. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-methoxy-4-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-methoxy-4-methyl-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the manufacture of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methoxy-4-methyl-3-nitrobenzene involves its interaction with various molecular targets. The nitro group, being an electron-withdrawing group, affects the electron density of the benzene ring, making it more susceptible to nucleophilic attack. The bromine atom can participate in substitution reactions, while the methoxy and methyl groups influence the compound’s reactivity and solubility.

Comparison with Similar Compounds

1-Bromo-2-methoxy-4-methyl-3-nitrobenzene can be compared with other similar compounds such as:

    1-Bromo-4-methoxy-2-nitrobenzene: Similar structure but lacks the methyl group.

    1-Bromo-2-methyl-4-nitrobenzene: Similar structure but lacks the methoxy group.

    4-Bromo-3-nitroanisole: Similar structure but with different positioning of substituents.

Properties

IUPAC Name

1-bromo-2-methoxy-4-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-3-4-6(9)8(13-2)7(5)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAOIEWKLJOSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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